molecular formula C12H12O6 B8637712 4-Benzyl-4-hydroxy-2-ketoglutaric acid CAS No. 551958-89-5

4-Benzyl-4-hydroxy-2-ketoglutaric acid

Cat. No.: B8637712
CAS No.: 551958-89-5
M. Wt: 252.22 g/mol
InChI Key: JGBAARJQSUOCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-4-hydroxy-2-ketoglutaric acid is a useful research compound. Its molecular formula is C12H12O6 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

551958-89-5

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

2-benzyl-2-hydroxy-4-oxopentanedioic acid

InChI

InChI=1S/C12H12O6/c13-9(10(14)15)7-12(18,11(16)17)6-8-4-2-1-3-5-8/h1-5,18H,6-7H2,(H,14,15)(H,16,17)

InChI Key

JGBAARJQSUOCEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)C(=O)O)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.0 g (30.5 mmol) of phenylpyruvic acid and 12.1 g (91.4 mmol) of oxaloacetic acid are added to 25 ml of water preliminarily dissolving 13.8 g of potassium hydroxide (purity of 85%) therein, for reaction at ambient temperature for 72 hours. Using the conc. hydrochloric acid, the reaction solution is adjusted to pH 2.2, for extraction into ethyl acetate. The organic layer is rinsed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated to obtain the residue. The residue is recrystallized in ethyl acetate and toluene to obtain PHOG of 2.8 g (11.3 mmoL) in crystal.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

After 16.23 g of potassium hydroxide (having a purity of 85% by weight) was dissolved in 48 ml of water, 5.0 g (30.5 mmol) of phenylpyruvic acid and 12.1 g (91.4 mmol) of oxalacetic acid were added to the resulting solution, for reaction at ambient temperature for 72 hours (about pH 13 at the start of the reaction). Using conc. hydrochloric acid, the reaction solution was adjusted to pH 2.2, and extracted in ethyl acetate. The organic layer was rinsed in aqueous saturated sodium chloride, dried over anhydrous magnesium sulfate and concentrated to obtain the residue. The residue was recrystallized in ethyl acetate and toluene, to obtain 2.8 g (11.3 mmol) of 4-benzyl-4-hydroxy-2-ketoglutaric acid in crystal form.
Quantity
16.23 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
48 mL
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Phenyl pyruvic acid (5.0 g, 30.5 mmol) and 12.1 g (91.4 mmol) of oxaloacetic acid were added to 25 mL of aqueous solution in which 13.8 g of potassium hydroxide (purity 85%) had been dissolved, and reacted at room temperature for 72 hours. A pH value of the reaction mixture was adjusted to 2.2 using concentrated hydrochloric acid, and the reaction mixture was extracted with ethyl acetate. An organic layer was washed with saturated aqueous NaCl solution, dried on magnesium sulfate anhydrate, and then concentrated to yield residue. The residue was recrystallized from ethyl acetate and toluene to yield 2.8 g (11.3 mmol) of 4-phenylmethyl-4-hydroxy-2-ketoglutaric acid as crystal.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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